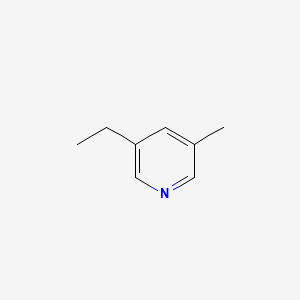

3-Ethyl-5-methylpyridine

Description

Contextualization within Pyridine (B92270) Heterocyclic Chemistry

Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, forms the foundation for a vast class of chemical compounds. wikipedia.org Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to numerous biological systems and industrial applications. wikipedia.orgnih.gov The pyridine ring is a common feature in many important compounds, including agrochemicals, pharmaceuticals, and vitamins. wikipedia.org

The reactivity of pyridine is distinct from that of benzene. The electronegative nitrogen atom makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgnih.gov This reactivity profile allows for a wide range of chemical modifications, leading to a diverse array of substituted pyridines. acs.orgorganic-chemistry.org

3-Ethyl-5-methylpyridine, with its specific substitution pattern, is a member of the lutidine family (dimethyl-substituted pyridines). wikipedia.org Its chemical properties and reactivity are influenced by the presence of both an ethyl and a methyl group on the pyridine ring, making it a subject of interest for targeted synthesis and application.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research stems from its role as a versatile building block and intermediate. Substituted pyridines, in general, are crucial in the development of pharmaceuticals, functional materials, and agrochemicals. acs.orgontosight.ai The specific arrangement of the ethyl and methyl groups in this compound can influence the compound's physical and chemical properties, such as its basicity and how it interacts with other molecules.

Research has shown that derivatives of this compound are being explored for their potential biological activities. For instance, certain pyridine derivatives have been investigated for their roles as antagonists for adenosine (B11128) receptors, which are important targets in drug discovery. nih.gov The compound also serves as an intermediate in the synthesis of more complex molecules, including certain pharmaceuticals and specialty chemicals. ontosight.aigoogle.com

Overview of Key Academic Research Trajectories

Current academic research involving this compound and related compounds is following several key trajectories:

Synthesis of Novel Derivatives: Chemists are actively developing new and efficient methods for the synthesis of substituted pyridines. acs.orgorganic-chemistry.org This includes single-step, convergent procedures that allow for the creation of highly substituted pyridines with precise control over the placement of functional groups. acs.orgorganic-chemistry.org

Catalysis: Pyridine derivatives, including lutidines, are utilized as catalysts and ligands in various chemical reactions. google.com Research is ongoing to explore the catalytic potential of this compound and its derivatives in areas like cross-coupling reactions and the synthesis of complex organic molecules. sigmaaldrich.com

Materials Science: The unique electronic and structural properties of substituted pyridines make them attractive for the development of new functional materials. acs.org Research in this area includes the incorporation of pyridine-based structures into polymers and other materials with specific optical or electronic properties.

Medicinal Chemistry: A significant area of research focuses on the synthesis and biological evaluation of pyridine derivatives for potential therapeutic applications. pharmaffiliates.compharmaffiliates.com This includes the design of molecules that can interact with specific biological targets, such as enzymes and receptors, to treat a range of diseases. nih.gov For example, a derivative, 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-(1,3-dioxoisoindolin-2-yl)ethoxy)methyl)-6-methylpyridine-3,5-dicarboxylate, has been identified as an impurity in the production of amlodipine (B1666008) benzenesulfonate. pharmaffiliates.com Another related compound, 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, is a known impurity of Amlodipine Besilate. pharmaffiliates.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLUAAHBKVFNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193046 | |

| Record name | Pyridine, 3-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-78-8 | |

| Record name | Pyridine, 3-ethyl-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2M4USF3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Systematic Approaches

Established Synthetic Routes for 3-Ethyl-5-methylpyridine

The synthesis of this compound, a member of the alkylpyridine family, can be achieved through various established chemical pathways. These methods primarily involve the formation of the core pyridine (B92270) ring structure from acyclic precursors through condensation and cyclization reactions.

Alkylation and Cyclization Reactions for Pyridine Ring Formation

The formation of substituted pyridines often involves the construction of the heterocyclic ring from acyclic carbonyl compounds and an ammonia (B1221849) source. wikipedia.orgwikipedia.org These syntheses typically proceed through a series of reactions including imine formation, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org The specific substitution pattern of the resulting pyridine is determined by the choice of the initial aldehyde and ketone precursors. The alkylation of the pyridine ring can also be achieved as a subsequent step after the ring formation. For instance, the treatment of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines. organic-chemistry.org

Heterocyclization Strategies Involving Amine Precursors

Heterocyclization reactions are fundamental to the synthesis of pyridine derivatives. These strategies often utilize amine precursors, which provide the nitrogen atom for the pyridine ring. One notable example is the synthesis of 2-ethyl-3,5-dimethylpyridine (B72401) through the disproportionation and heterocyclization of allylamine, cyclopropylamine, and diallylamine (B93489) in the presence of palladium catalysts. researchgate.net Another approach involves the reaction of N-silylamines with alkynes, followed by the addition of α,β-unsaturated carbonyls and subsequent oxidation to yield polysubstituted pyridines. organic-chemistry.org Additionally, the condensation of enamines with other suitable precursors can lead to the formation of the pyridine ring. nih.gov

Adaptation of the Beyer-Chichibabin Method for Alkylpyridines

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings. wikipedia.org This method has been adapted for the synthesis of various methyl-substituted pyridines. wikipedia.org A well-documented adaptation involves the reaction of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia to produce 5-ethyl-2-methylpyridine (B142974). wikipedia.orgorgsyn.orgorgsyn.org The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst like ammonium (B1175870) acetate. orgsyn.orgorgsyn.org While effective, the Chichibabin synthesis can sometimes result in mixtures of products and may require optimization to achieve high yields of the desired alkylpyridine. wikipedia.orgtutorhunt.com

A study on the synthesis of pyridine and its derivatives by the Beyer-Chichibabin method has been published, providing insights into the reaction mechanism. orgsyn.org

Synthesis via Acrolein, Ammonia, and Formaldehyde (B43269) Condensation

The condensation of simple aldehydes with ammonia is a cornerstone of industrial pyridine synthesis. ontosight.ai Specifically, the reaction of acrolein with ammonia can produce 3-methylpyridine (B133936). wikipedia.orgtutorhunt.com Furthermore, the co-condensation of acrolein, acetaldehyde (B116499), and ammonia leads to the formation of pyridine itself. tutorhunt.com The reaction of acrolein and formaldehyde with ammonia is also a known route for pyridine synthesis. ontosight.ai A proposed mechanism for the formation of 3-methyl pyridine from acrolein and ammonia involves the formation of an intermediate dihydropyridine (B1217469) which then aromatizes. researchgate.net These gas-phase reactions are typically conducted at high temperatures over solid acid catalysts like modified alumina (B75360) or silica. wikipedia.org

Industrial-Scale Synthesis and Process Optimization

The industrial production of alkylpyridines like this compound is driven by their utility as intermediates in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. ontosight.ai Process optimization focuses on maximizing yield, improving selectivity, and utilizing cost-effective and environmentally benign methodologies.

Utilization of this compound as an Industrial Intermediate

This compound and its isomers are significant industrial intermediates. ontosight.aioakwoodchemical.combldpharm.comepa.gov For instance, 5-ethyl-2-methylpyridine is a key precursor in the production of nicotinic acid (Vitamin B3). researchgate.netmdpi.com The industrial process often involves the oxidation of the alkylpyridine. researchgate.netmdpi.com Similarly, 3-methylpyridine (3-picoline) is a crucial intermediate for the synthesis of nicotinic acid and other valuable compounds. google.comgoogle.com The demand for these pyridine derivatives in various sectors necessitates efficient and scalable synthetic processes.

Research into optimizing the synthesis of these intermediates is ongoing. For example, a process for producing 3-methyl-pyridine from formaldehyde, paraldehyde, ammonia, and acetic acid has been developed with the aim of improving yield and reducing the formation of byproducts like 3-ethylpyridine (B110496). google.comgoogle.com

Table 1: Reactants and Products in the Synthesis of this compound and Related Compounds

| Reactant(s) | Product(s) | Synthesis Method |

| Paraldehyde, Ammonia, Ammonium Acetate | 5-Ethyl-2-methylpyridine | Beyer-Chichibabin |

| Acrolein, Ammonia | 3-Methylpyridine | Chichibabin |

| Acetaldehyde, Formaldehyde, Ammonia | Pyridine, Methylpyridines | Chichibabin |

| Allylamine/Cyclopropylamine/Diallylamine, Palladium Catalyst | 2-Ethyl-3,5-dimethylpyridine | Heterocyclization |

Advanced Synthetic Strategies for Functionalized Pyridine Derivatives

Beyond large-scale production, the synthesis of specifically functionalized pyridines for applications in pharmaceuticals, agrochemicals, and materials science requires more precise and versatile synthetic methods.

The Curtius rearrangement is a classic method for converting carboxylic acids to amines. A variation of this reaction can be used to synthesize pyridine rings. The thermal or photochemical decomposition of an acryloyl azide (B81097) can lead to a vinyl isocyanate intermediate. In the presence of a suitable reaction partner, this intermediate can undergo cyclization to form a pyridine derivative. While not a common method for simple alkylpyridines, this strategy can be valuable for accessing pyridines with specific substitution patterns that are difficult to achieve through other means.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is widely used for the synthesis of biaryls and other complex molecules. To synthesize a substituted pyridine like this compound, one could envision a strategy involving the coupling of an ethyl-substituted boronic acid with a 3-bromo-5-methylpyridine, or vice versa. This method offers high functional group tolerance and generally proceeds with high yields and selectivity.

The general scheme for a Suzuki coupling to form a substituted pyridine is shown below:

Where Py-X is a halogenated pyridine and R-B(OR')₂ is a boronic acid or ester.

Many natural products contain a pyridine ring as a core structural element. The synthesis of these complex molecules often requires multi-step sequences that combine various synthetic methodologies. For example, the marine alkaloid halichlorine, which exhibits anti-cancer activity, features a highly substituted pyridine ring within its complex polycyclic structure. Its total synthesis has been a subject of considerable research, employing a range of advanced synthetic techniques, including cycloaddition reactions and transition metal-catalyzed cross-couplings, to construct the intricate molecular architecture. These synthetic campaigns showcase the versatility of modern organic chemistry in assembling complex, biologically active molecules based on a pyridine scaffold.

Mechanistic Investigations and Reaction Dynamics

Fundamental Reaction Mechanisms in 3-Ethyl-5-methylpyridine Formation

The synthesis of the pyridine (B92270) ring is a foundational process in organic chemistry, with several named reactions developed to create substituted pyridines. While direct synthesis routes for this compound are not extensively detailed in seminal literature, its formation can be understood through the principles of classical pyridine synthesis methodologies, primarily the Chichibabin Pyridine Synthesis.

The Chichibabin Pyridine Synthesis is a versatile method for preparing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. nih.govjubilantingrevia.com These reactions are typically conducted in the gas phase at high temperatures (350–500 °C) over solid acid catalysts like alumina (B75360) or silica. nih.govjubilantingrevia.com The mechanism involves a series of well-established organic reactions, including imine formation, Michael additions, and aldol (B89426) condensations, culminating in a cyclization and aromatization sequence. jubilantingrevia.com

For the specific formation of this compound, a variation of the Chichibabin reaction would be employed, likely utilizing a mixture of propanal (propionaldehyde) and acetaldehyde (B116499) with ammonia. The reaction between acrolein and propionaldehyde (B47417) with ammonia, for instance, is known to yield 3-methylpyridine (B133936). nih.gov By logical extension, carefully selected aldehyde precursors are condensed to build the specific substitution pattern of this compound.

Other significant pyridine syntheses, while not explicitly cited for this specific isomer, establish the fundamental principles of pyridine ring formation. These methods underscore the versatility of building the pyridine core from various acyclic precursors.

Interactive Table: Key Named Reactions in Pyridine Synthesis

| Synthesis Name | Reactants | General Product | Key Features |

| Chichibabin Synthesis | Aldehydes/Ketones + Ammonia | Substituted Pyridines | Versatile for alkylpyridines; often requires high temperatures and catalysts. nih.govjubilantingrevia.com |

| Hantzsch Synthesis | Aldehyde + 2 eq. β-Ketoester + Ammonia | Dihydropyridines (then oxidized to Pyridines) | A multi-component reaction that initially forms a dihydropyridine (B1217469) intermediate. rug.nloakwoodchemical.com |

| Bohlmann-Rahtz Synthesis | Enamine + Alkynone | Substituted Pyridines | A two-step process involving condensation to an aminodiene intermediate followed by cyclodehydration. escholarship.orgresearchgate.net |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl + Ammonium (B1175870) acetate | Highly Functionalized Pyridines | Proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate which then cyclizes. acs.org |

| Guareschi-Thorpe Synthesis | Cyanoacetamide + 1,3-Diketone | 2-Pyridones | A method specifically for preparing 2-pyridone derivatives. tudelft.nlguidechem.com |

Biotransformation and Environmental Degradation Pathways of Alkylpyridines

Alkylpyridines are recognized as environmental pollutants, often found in groundwater and surface waters near industrial sites. rsc.org The microbial breakdown of these compounds is a critical process for their natural attenuation. The bacterium Gordonia nitida LE31 has been identified as capable of degrading certain alkylpyridines and serves as a model organism for studying these pathways. jubilantingrevia.comrsc.org

The bacterial strain Gordonia nitida LE31, isolated from industrial wastewater, is capable of utilizing 3-ethylpyridine (B110496) and 3-methylpyridine as its sole source of carbon, nitrogen, and energy. jubilantingrevia.comrsc.org Studies have shown that cells grown on 3-methylpyridine can degrade 3-ethylpyridine without a lag period, and vice versa, suggesting that the enzymatic machinery for degrading these two compounds is either identical or induced concurrently. acs.orgrsc.org The degradation process involves the cleavage of the aromatic ring and the subsequent release of the nitrogen atom as ammonium ion into the culture medium. rsc.org Unlike other degradation pathways that initiate with the oxidation of the alkyl side chain or hydroxylation of the pyridine ring, the mechanism employed by G. nitida LE31 appears to follow a different route. rsc.orgorgsyn.org No cyclic or aromatic intermediates have been detected during the degradation process. acs.orgrsc.org

The degradation pathway in G. nitida LE31 is characterized by the induction of specific enzymes. rsc.org Two key enzymes whose activities are significantly higher in cells grown on 3-methylpyridine and 3-ethylpyridine compared to acetate-grown cells are levulinic aldehyde dehydrogenase and formamidase . acs.orgrsc.org The presence and induction of levulinic aldehyde dehydrogenase are particularly indicative of the metabolic route. rsc.org While several aldehyde dehydrogenases might be present, the activity specific to levulinic aldehyde was notably elevated in induced cells. rsc.org The induction of formamidase further supports the proposed pathway, as it would be involved in processing the smaller fragments resulting from ring cleavage. rsc.org

Based on the identified metabolites and induced enzyme activities, a novel degradation pathway involving the cleavage of the pyridine ring between the C-2 and C-3 positions is proposed for G. nitida LE31. acs.orgrsc.org This mechanism is distinct from pathways that involve initial oxidation of the alkyl group or the aromatic ring itself. rsc.org The detection of formic acid is a strong indicator of either a C-2–C-3 or C-5–C-6 ring cleavage. rsc.org The concurrent induction of enzymes capable of processing levulinic acid strongly supports the C-2–C-3 cleavage hypothesis for 3-methylpyridine degradation. oakwoodchemical.comrsc.org This suggests a reductive process may occur prior to or during the ring cleavage, similar to pathways observed for pyridine degradation in other bacterial species like Bacillus strain 4. rsc.org

During the degradation of 3-ethylpyridine and 3-methylpyridine by G. nitida LE31, cyclic intermediates are not detected. acs.orgrsc.org However, formic acid has been definitively identified as a metabolic product. acs.orgrsc.org The degradation of 3-methylpyridine is proposed to yield levulinic acid and formic acid as intermediates. rsc.org The ability of induced G. nitida LE31 cells to readily degrade externally supplied levulinic acid further substantiates its role as an intermediate in the catabolic pathway. rsc.org The final products of the complete mineralization are carbon dioxide, water, and ammonium. rsc.org

Interactive Table: Metabolic Intermediates in Alkylpyridine Degradation by Gordonia nitida LE31

| Initial Substrate | Proposed Intermediate(s) | Identified Product(s) | Supporting Evidence |

| 3-Methylpyridine | Levulinic acid, Formic acid | Formic acid, Ammonium | Induction of levulinic acid degradation; High levulinic aldehyde dehydrogenase and formamidase activity. oakwoodchemical.comrsc.org |

| 3-Ethylpyridine | (Hypothetical: 2-Oxohexanoic acid), Formic acid | Formic acid, Ammonium | Cross-degradation with 3-methylpyridine; High formamidase activity. acs.orgrsc.org |

Atmospheric Reaction Kinetics and Computational Mechanistic Models

The atmospheric lifetime of alkylpyridines is primarily determined by their reaction with hydroxyl (OH) radicals, which are the main oxidants in the troposphere. acs.orgrsc.org The rate of this reaction dictates how long the compound will persist in the atmosphere.

For alkyl-substituted pyridines, the reaction with OH radicals can proceed through two main channels: electrophilic addition of the OH radical to the aromatic ring, or H-atom abstraction from the alkyl substituent groups. researchgate.netoberlin.edu At typical atmospheric temperatures (e.g., 298 K), electrophilic addition to the ring is often the dominant pathway. researchgate.net However, as temperature increases, the H-atom abstraction channel can become more significant. researchgate.net

For the related isomer, 2-methyl-5-ethylpyridine, the rate constant for its vapor-phase reaction with OH radicals has been estimated using a structure estimation method to be 2.4 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an estimated atmospheric half-life of about 7 days, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov

Computational models, often employing density functional theory (DFT), are used to study the kinetics and thermochemistry of these reactions. researchgate.net Such models help to calculate the barrier heights for different reaction pathways (addition vs. abstraction) and predict which channels are most favorable under various temperature conditions. researchgate.net For example, studies on 4-picoline show that while radical addition is preferred at 298 K, H-atom abstraction becomes dominant at higher temperatures. researchgate.net These computational approaches are crucial for understanding the atmospheric fate of compounds for which direct experimental data is scarce.

Kinetics of Reaction with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical (OH) is a principal degradation pathway for many volatile organic compounds (VOCs) in the troposphere. Experimental studies have been conducted to determine the rate at which this reaction occurs for this compound and related compounds.

While the specific rate constant for this compound is not individually reported in the summarized findings, the study provides data for the three monosubstituted ethylpyridine isomers. This data is foundational for understanding the reactivity of ethyl-substituted pyridines in general. The reaction is understood to proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the ethyl or methyl substituents.

Below is a table summarizing the experimentally determined rate constants for the reaction of OH radicals with related pyridine compounds.

| Compound | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| Pyridine | (3.9 ± 0.6) x 10⁻¹² |

| 2-Ethylpyridine | (1.1 ± 0.2) x 10⁻¹¹ |

| 3-Ethylpyridine | (3.4 ± 0.5) x 10⁻¹¹ |

| 4-Ethylpyridine | (2.7 ± 0.4) x 10⁻¹¹ |

| Data sourced from Yeung and Elrod (2003). oberlin.edu |

Derivation of Structure-Reactivity Relationships in Gas-Phase Reactions

Structure-Reactivity Relationships (SRRs) are empirical models used to predict the reaction rate constants of organic compounds based on their molecular structure. oberlin.edu For the gas-phase reactions of substituted pyridines with OH radicals, an SRR has been developed to estimate the rate constants based on the type and position of the substituents on the pyridine ring. oberlin.eduacs.org

k_total = k_add + k_abs

The H-abstraction rate is calculated by summing the rate constants for abstraction from each C-H bond in the alkyl groups, with specific values assigned to primary, secondary, and tertiary C-H bonds.

A key finding from these studies is that a structure-reactivity relationship model can reproduce the experimental OH rate constants for pyridine and its derivatives with a similar degree of accuracy as models developed for benzene (B151609) and its derivatives. oberlin.eduacs.org The development of such SRRs is crucial for estimating the atmospheric lifetimes of compounds for which experimental data is not available. oberlin.edu

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of 3-ethyl-5-methylpyridine at a molecular level. These studies offer a lens into the electron distribution and the regions of a molecule most likely to engage in chemical reactions.

Density Functional Theory (DFT) has become a important tool for studying pyridine (B92270) and its derivatives. researchgate.netmdpi.com This computational method is used to determine the electronic structure of molecules, providing a basis for understanding their stability and reactivity. mdpi.com DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental data. researchgate.netnih.gov For substituted pyridines, DFT can elucidate the effects of different functional groups on the aromatic ring. oberlin.eduacs.org

In the context of pyridine systems, DFT is also applied to predict various chemical properties and to simulate spectra. elixirpublishers.com For instance, DFT calculations have been successfully used to study the vibrational frequencies of substituted pyridines, showing good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net Furthermore, DFT is instrumental in investigating reaction mechanisms, such as the Chichibabin amination, by modeling the potential energy surfaces and identifying transition states. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

For pyridine derivatives, the analysis of HOMO and LUMO provides insights into how substituents influence their electronic properties. colab.ws A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Computational studies on related pyridine compounds have used HOMO-LUMO analysis to predict reactive sites and understand charge transfer within the molecule. mdpi.comelixirpublishers.com

| Computational Method | Basis Set | Calculated Property | Application |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Molecular Geometry | Structure Optimization |

| DFT (B3LYP) | 6-31G(d,p) | HOMO/LUMO Energies | Reactivity Analysis |

| TD-DFT | 6-311++G(d,p) | Electronic Transitions | UV-Vis Spectra Prediction |

Computational Spectroscopic Data Prediction and Experimental Validation

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results for validation. This synergy between theory and experiment is a powerful approach for structural elucidation and understanding molecular vibrations.

The prediction of NMR chemical shifts using computational methods has become a valuable tool in structural organic chemistry. comporgchem.comresearchgate.net DFT calculations are widely employed for this purpose, and the accuracy of the predictions can be enhanced by considering solvent effects, for example, by using the Polarizable Continuum Model (PCM). comporgchem.com For pyridine derivatives, theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra and in the differentiation between isomers. acs.orgnih.gov The agreement between calculated and experimental shifts is often assessed through correlation coefficients and mean average errors. comporgchem.com

| Nucleus | Experimental Shift (ppm) | Predicted Shift (ppm) - Gas Phase | Predicted Shift (ppm) - Solvent |

|---|---|---|---|

| 1H | Varies by position | Requires specific calculation | Improves accuracy |

| 13C | Varies by position | Requires specific calculation | Improves accuracy |

Theoretical simulations of vibrational spectra, such as Fourier-transform infrared (FT-IR) spectra, are performed to understand the vibrational modes of a molecule. researchgate.net DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match the experimental frequencies due to the neglect of anharmonicity in the theoretical models. elixirpublishers.com For substituted pyridines, such as 3-ethylpyridine (B110496), the calculated FT-IR and FT-Raman spectra have shown good agreement with experimental observations, aiding in the assignment of specific vibrational bands to particular molecular motions, like C-H stretching or ring vibrations. researchgate.net

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | ~3000-3100 | Often higher, requires scaling | Stretching of C-H bonds on the pyridine ring |

| C-H stretch (aliphatic) | ~2850-3000 | Often higher, requires scaling | Stretching of C-H bonds in the ethyl and methyl groups |

| C=C/C=N ring stretch | ~1400-1600 | Correlates well with experiment | Stretching vibrations of the pyridine ring |

Reaction Pathway Modeling and Transition State Theory Calculations

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states along the reaction pathway. Computational chemistry provides the tools to model these pathways and calculate the associated energy barriers.

Transition state theory is a fundamental concept used to calculate the rate constants of chemical reactions. oberlin.edu By locating the transition state structure on the potential energy surface, it is possible to determine the activation energy of the reaction. science.gov For reactions involving substituted pyridines, such as their reaction with hydroxyl radicals, transition state theory calculations have been performed to explore the effect of substituents on the reaction rates. oberlin.eduacs.org These calculations can help to rationalize the observed regioselectivity in reactions like the Chichibabin amination, where the position of substitution is influenced by the nature and location of the existing substituents on the pyridine ring. researchgate.net The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products. rsc.org

Molecular Simulations of Intermolecular Interactions

Molecular simulations provide powerful tools to investigate the non-covalent interactions that govern the supramolecular chemistry of this compound. These simulations, rooted in quantum and classical mechanics, offer insights into the energetics and geometries of intermolecular forces, which are crucial for understanding its physical properties and behavior in various environments.

The nitrogen atom in the pyridine ring of this compound is a hydrogen bond acceptor. Theoretical studies on various pyridine derivatives have elucidated the nature and strength of these interactions. Density functional theory (DFT) calculations on pyridine-water complexes, for instance, have shown that hydrogen bonding leads to a blue shift in the ring stretching modes of pyridine, indicating a strengthening of the local C-C bonds within the ring upon interaction with a hydrogen bond donor. researchgate.net The formation of N⋯H–X hydrogen bonds results in charge transfer from the nitrogen lone pair to the antibonding orbital of the H-X bond. researchgate.net

In substituted pyridine N-oxides, stable homoconjugated cations are formed, stabilized by O⋯H⋯O hydrogen bonds. nih.gov The stability of these complexes is influenced by the substituents on the pyridine ring. nih.gov For this compound, the presence of electron-donating alkyl groups (ethyl and methyl) is expected to increase the electron density on the nitrogen atom, thereby enhancing its hydrogen bond acceptor capability compared to unsubstituted pyridine.

Computational studies on various pyridine derivatives provide a framework for understanding the potential hydrogen bonding involving this compound. Below is a table summarizing key findings from theoretical investigations on hydrogen bonding in related systems.

| System | Computational Method | Key Findings | Reference |

| Pyridine-Water Complexes | DFT (B3LYP/6-31++G(d,p)) | Formation of N···H-O hydrogen bonds leads to a blue shift in pyridine ring vibrational modes. The interaction involves charge transfer from the nitrogen lone pair to the water antibonding orbital. | researchgate.netacs.org |

| Substituted 4-halo Pyridine N-Oxides | Ab initio (RHF, MP2) | Formation of stable O⋯H⋯O hydrogen-bonded homocomplexed cations. Substituent effects modulate the stability of these complexes. | nih.gov |

| Imidazo[1,2-a]pyridines | DFT (B3LYP/6-311++G(d,p)) | Evidence of intramolecular C-H⋯O hydrogen bonds influencing conformational preferences. | d-nb.info |

| 1,4-Dihydropyridine Derivatives | Quantum Chemistry Calculations | Intramolecular C-H⋯O hydrogen bonds contribute to the diastereotopy of methylene (B1212753) protons observed in NMR spectra. | mdpi.com |

This table presents data from studies on various pyridine derivatives to illustrate the principles of hydrogen bonding that are applicable to this compound.

The aromatic nature of the pyridine ring in this compound allows for π-stacking and other π-system interactions, which are significant in determining its crystal packing and the structure of its aggregates. Computational analyses of the crystal structures of various pyridine derivatives have revealed the importance of these interactions in the solid state.

For this compound, both face-to-face and edge-to-face π-stacking arrangements are conceivable. The ethyl and methyl substituents will influence the preferred stacking geometry due to steric hindrance and their effect on the quadrupole moment of the aromatic ring. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, has been effectively used to delineate the contributions of H⋯H, C⋯H, and π–π stacking interactions in the crystal packing of related heterocyclic compounds. nih.gov

The following table summarizes findings from computational studies on π-stacking and other aromatic interactions in pyridine and related heterocyclic systems, providing a basis for understanding the crystal packing of this compound.

| System | Interaction Type | Computational Method/Analysis | Key Findings | Reference |

| Fluorinated Pyridines | π-π Stacking | Ab initio (MP2/6-311G(d,p)) | Crystal packing shifts from herringbone to parallel arrangement with increasing fluorination. | acs.org |

| Pyrazolopyridine Derivative | C–H⋯π Interactions | X-ray Crystallography and Database Survey | C–H⋯π interactions are a key feature contributing to the cohesion of the crystal packing. | nih.goviucr.org |

| Imidazo[1,2-a]pyridine Derivative | π–π Stacking, C–H⋯π | Hirshfeld Surface Analysis | Molecules are linked into a 3D network by C–H⋯π and π–π stacking interactions, with specific centroid-to-centroid distances. | nih.gov |

| Co-crystals of Pyridine Derivatives | π-Stacking, Nitrile-Nitrile Interactions | DFT and MEP calculations | Parallel and antiparallel stacking of aromatic rings contributes significantly to the crystal assembly. | mdpi.com |

This table presents data from studies on various pyridine and heterocyclic derivatives to illustrate the principles of π-stacking and aromatic interactions relevant to this compound.

Analytical Methodologies for Characterization and Quantitative Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within the 3-Ethyl-5-methylpyridine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen and carbon atoms in this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For pyridine (B92270) derivatives, the chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the positions of the alkyl substituents. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the ethyl and methyl substituents provide definitive structural confirmation. nih.govrsc.org

Table 1: Representative NMR Data for Pyridine Derivatives

| Nucleus | Chemical Shift (δ ppm) Range | Description |

| ¹H | 6.9 - 8.6 | Aromatic protons on the pyridine ring. |

| ¹H | 2.3 - 2.7 | Methylene (B1212753) (CH₂) protons of the ethyl group. |

| ¹H | 1.2 - 1.4 | Methyl (CH₃) protons of the ethyl group. |

| ¹H | 2.2 - 2.5 | Methyl (CH₃) protons directly attached to the ring. |

| ¹³C | 120 - 155 | Aromatic carbons of the pyridine ring. |

| ¹³C | 20 - 30 | Methylene (CH₂) carbon of the ethyl group. |

| ¹³C | 10 - 20 | Methyl (CH₃) carbons. |

Note: Specific chemical shifts can vary based on the solvent and the specific isomeric structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Characteristic absorption bands for C-H stretching in the aromatic ring and alkyl groups, as well as C=C and C=N stretching vibrations within the pyridine ring, are key identifiers. cdnsciencepub.comnih.gov The out-of-plane C-H deformation bands are particularly useful for confirming the substitution pattern on the pyridine ring. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to identify the characteristic vibrations of the pyridine ring and the alkyl substituents. researchgate.net

Table 2: Key Vibrational Frequencies for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | researchgate.net |

| C=C and C=N Ring Stretching | 1400 - 1610 | cdnsciencepub.com |

| C-H Out-of-Plane Bending | 700 - 900 | cdnsciencepub.com |

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound. It is also invaluable for identifying and quantifying impurities.

When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for separating complex mixtures and identifying individual components. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight (C₈H₁₁N, approx. 121.18 g/mol ). nih.govepa.gov Common fragments would arise from the loss of methyl or ethyl groups. nih.govnih.gov This technique is instrumental in impurity profiling, capable of detecting structurally related compounds, such as other pyridine derivatives, that may be present in a sample. sigmaaldrich.compharmaffiliates.comshd-pub.org.rspharmaffiliates.com

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Ion (M⁺) | m/z 121 | nih.govnih.gov |

| Major Fragment Ion | m/z 106 | nih.govnih.gov |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is the premier method for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier. By using a flame ionization detector (FID) or a mass spectrometer (MS) as a detector, both qualitative and quantitative analysis can be performed with high accuracy. epa.govnist.gov GC is widely used to determine the purity of this compound and to quantify any impurities present, including isomers and other related substances. nrc.govsigmaaldrich.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of pyridine derivatives. For compounds like this compound and its isomers, reverse-phase (RP) HPLC is commonly employed. This method's efficacy relies on the precise selection of a stationary phase (column) and a mobile phase to achieve optimal resolution and peak symmetry.

Research into the separation of related pyridine compounds provides a strong basis for developing methods for this compound. For instance, the analysis of a mixture including 5-Ethyl-2-methylpyridine (B142974), an isomer of the target compound, has been successfully achieved using a Primesep 100 mixed-mode column. sielc.com This method utilized a simple gradient mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid (H₂SO₄) as a buffer, with UV detection at 250 nm. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, the non-volatile acid buffer like phosphoric or sulfuric acid is typically replaced with a volatile one, such as formic acid. sielc.com

In the context of pharmaceutical analysis, HPLC methods are developed to separate active pharmaceutical ingredients from their impurities, which can include substituted pyridines. For example, in the analysis of Amlodipine (B1666008), a dihydropyridine (B1217469) derivative, a Perfectsil® Target ODS-3 column (a type of C18 column) was used with a mobile phase of acetonitrile and a sodium phosphate (B84403) buffer (pH 4.5) at a flow rate of 1 ml/min, with UV detection at 237 nm. core.ac.uk Another method for Amlodipine used an Agilent XDB C18 column with a mobile phase containing methanol, acetonitrile, and 0.7% triethylamine (B128534) adjusted to a pH of 3.0, demonstrating the variety of conditions that can be tailored for specific separations. ingentaconnect.com

These examples highlight the common parameters that are optimized for the HPLC analysis of pyridine-containing molecules. The choice of a C18 or a specialized mixed-mode column, combined with an acidified aqueous-organic mobile phase, provides the necessary selectivity for separating these compounds.

Table 1: Examples of HPLC Conditions for Analysis of Related Pyridine Compounds

| Parameter | Method 1 (Isomer Separation) sielc.com | Method 2 (Pharmaceutical Impurity) ingentaconnect.com | Method 3 (Pharmaceutical Analysis) core.ac.uk |

|---|---|---|---|

| Analyte(s) | 5-Ethyl-2-methylpyridine, Nicotinic Acid, etc. | Levamlodipine besylate and related impurities | Amlodipine and Atorvastatin |

| Column | Primesep 100, 4.6x150 mm, 5 µm | Agilent XDB C18, 250 mm×4.6 mm, 5 μm | Perfectsil® Target ODS-3, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and Water with H₂SO₄ buffer | Methanol-acetonitrile-0.7% triethylamine (pH 3.0) (35:15:50) | Acetonitrile–0.025 M NaH₂PO₄ buffer (pH 4.5) (55:45, v/v) |

| Flow Rate | 1.0 ml/min | 1.0 mL·min⁻¹ | 1 ml/min |

| Detection | UV at 250 nm | UV at 238 nm | UV at 237 nm |

| Temperature | Not Specified | 30°C | Ambient (25 °C) |

Research on Internal Standards and Quantitative Methods

Accurate quantification in chromatography is often achieved by using the internal standard method. cdnsciencepub.com This approach involves adding a known amount of a specific compound—the internal standard—to every sample and calibration standard. population-protection.eu The internal standard is chosen to be chemically similar to the analyte but well-separated chromatographically. semanticscholar.org This method corrects for variations in sample injection volume, extraction recovery, and instrument response. population-protection.eu

In the analysis of heterocyclic compounds in beer, 2-ethyl-5-methylpyridine (B175595) was selected as an internal standard. semanticscholar.org Its structural similarity to the target nitrogen heterocyclic compounds (NHC) ensures that it behaves similarly during the Solid Phase Extraction (SPE) sample preparation step, leading to more accurate and reliable quantification. semanticscholar.org The study emphasized the importance of adding the internal standard before the extraction step to control for the recovery of the entire method. semanticscholar.org The concentration of naturally occurring 2-ethyl-5-methylpyridine in the beer was verified to be negligible, a necessary prerequisite for its use as an internal standard. semanticscholar.org

The principle of selecting a structurally analogous compound is a common strategy. For instance, in the gas chromatographic analysis of pyrazines, 3-methyl-pyridine was used as an internal standard. mdpi.com While the analytical technique differs, the rationale for choosing a pyridine-based internal standard for nitrogen-containing aromatic analytes remains the same. The selection of an appropriate internal standard is critical, and its response factor relative to the analyte must be determined through calibration. population-protection.eu

Table 2: Examples of Internal Standards Used in the Analysis of Related Compounds

| Analytical Method | Analyte(s) | Internal Standard | Rationale for Selection | Reference |

|---|---|---|---|---|

| SPE-GC-MS | Nitrogen Heterocyclic Compounds (in beer) | 2-Ethyl-5-methylpyridine | Similar structure and behavior during SPE guarantees control over the whole method recovery. | semanticscholar.org |

| HS-SPME-GC-MS | Pyrazines (in oil) | 3-Methyl-pyridine | Structurally similar to the pyrazine (B50134) analytes. | mdpi.com |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Chemical Intermediate in Organic Synthesis

Substituted pyridines are fundamental building blocks in organic chemistry due to the reactivity of the pyridine (B92270) ring and its substituents. The ethyl and methyl groups on the 3-Ethyl-5-methylpyridine ring can undergo a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Precursor in the Synthesis of Pharmaceutical Compounds

While direct evidence for the use of this compound as a starting material for Nicotinic Acid (a form of Vitamin B3) is not prominent in the scientific literature, the synthesis of nicotinic acid often involves the oxidation of alkylpyridines. The industrial production of nicotinic acid frequently utilizes the oxidation of 5-ethyl-2-methylpyridine (B142974), an isomer of this compound. nih.govchemicalbook.comresearchgate.netnih.gov This established synthetic route for a related isomer suggests that, in principle, this compound could also serve as a precursor to a substituted nicotinic acid derivative, although this application is not widely documented.

In the context of Amlodipine (B1666008) derivatives, a class of medications used to treat high blood pressure and chest pain, the core structure is a dihydropyridine (B1217469). The chemical name for Amlodipine is 3-ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate. google.comgoogleapis.com While this compound is not a direct precursor, the presence of the "3-ethyl-5-methyl" substitution pattern in the final Amlodipine molecule is noteworthy. The synthesis of Amlodipine involves the construction of the dihydropyridine ring from acyclic precursors. epo.orggoogle.com One of the key intermediates in some patented synthesis routes is a complex molecule named 3-ethyl 5-methyl 2-[(2-phtalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate. google.comresearchgate.net This highlights the importance of the specific arrangement of ethyl and methyl groups on the pyridine ring for the biological activity of Amlodipine.

Building Block for Agrochemicals and Flavor Compounds

The application of this compound as a building block for agrochemicals is not extensively documented in available research. However, its isomer, 5-ethyl-2-methylpyridine, is known to be an intermediate in the production of the herbicide Toperamezone. jubilantingrevia.com This suggests that substituted pyridines with this elemental composition are relevant in the agrochemical industry.

Regarding flavor compounds, while there is no specific data for this compound, the closely related compound 5-ethyl-2-methylpyridine is recognized as a flavoring agent. thegoodscentscompany.comnih.govsigmaaldrich.comfemaflavor.org It is a component that contributes to the nutty and roasted aroma of Parmigiano-Reggiano cheese. sigmaaldrich.com

Synthesis of Complex Polyfunctional Pyridine Structures

Development of Pyridine-Based Advanced Materials

The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in the design of advanced materials with specific optical, electronic, or catalytic functions.

Ligands in Coordination Chemistry and Metal-Organic Frameworks

There is no specific mention in the literature of this compound being used as a ligand in coordination chemistry or for the synthesis of Metal-Organic Frameworks (MOFs). The development of MOFs often utilizes pyridine-based ligands that have carboxylic acid or other coordinating groups capable of binding to metal ions to form extended porous structures. rsc.orgnih.govresearchgate.netrsc.orgmdpi.com For instance, pyridine-3,5-dicarboxylic acid is a common building block for creating new MOFs with diverse structural architectures. rsc.org While this compound itself lacks these common coordinating functional groups, it could potentially be functionalized to incorporate them.

Potential as Chiral Dopants in Liquid Crystal Technology

Currently, there is no available research that indicates the use of this compound as a chiral dopant in liquid crystal technology. Chiral dopants are molecules that can induce a helical structure in a nematic liquid crystal phase, leading to the formation of a cholesteric phase with unique optical properties. researchgate.netmdpi.comsoton.ac.ukrsc.orgresearchgate.net The design of chiral dopants typically involves molecules with inherent chirality, often with more complex structures than this compound.

Constituents in Ionic Liquid Formulations for Chemical Processes

There is no available scientific literature detailing the use of this compound as a constituent in ionic liquid formulations. Research on pyridine-based ionic liquids typically involves other isomers or derivatives. For instance, studies have explored the use of various alkylpyridines in the formation of ionic liquids, but specific data on the incorporation of this compound, its properties as part of an ionic liquid, or its performance in chemical processes is not documented.

Catalytic Roles and Catalyst Development

Similarly, information regarding the specific catalytic roles of this compound or its use in catalyst development is scarce.

While pyridine and some of its derivatives are widely used as catalysts or ligands in organic synthesis, there are no specific research findings that highlight the catalytic activity of this compound in organic transformations. The scientific literature focuses on other substituted pyridines, and there is no data to create a meaningful table or detailed discussion on the catalytic performance of this specific compound.

The role of this compound in facilitating selective oxidation processes is also not well-documented. Studies on the oxidation of alkylpyridines, for example, for the synthesis of valuable compounds like nicotinic acid (Vitamin B3), have concentrated on other isomers such as 5-ethyl-2-methylpyridine. The specific behavior and catalytic effect of the 3-ethyl-5-methyl isomer in such oxidation reactions have not been a subject of published research.

Due to the lack of specific data for this compound in the requested areas, no data tables can be generated.

Environmental Research and Natural Occurrence

Natural Occurrence and Sources of 3-Ethyl-5-methylpyridine

Alkylpyridines are recognized constituents of coal tar, formed during the carbonization of coal canada.ca. They can be isolated from coal tar through processes involving acid solubilization and subsequent distillation canada.ca. Industrially, complex mixtures of polyalkylated pyridines are also produced as high-boiling distillates from the reaction of ammonia (B1221849) with aldehydes like acetaldehyde (B116499) or formaldehyde (B43269) canada.ca.

While direct evidence for this compound is lacking, other isomers have been identified in various natural and commercial products. For instance, the isomer 5-Ethyl-2-methylpyridine (B142974) has been detected in fried chicken, cheese, red beans, tea leaves, and peppermint leaves thegoodscentscompany.com. Another related compound, 3-ethylpyridine (B110496) , has been identified in cigarette smoke and is reported as an additive in some foods and consumer products nih.gov. These occurrences suggest potential, though unconfirmed, pathways for the formation and distribution of other ethyl-methyl-substituted pyridines.

Environmental Fate and Persistence Studies in Aquatic and Atmospheric Systems

Direct studies on the environmental fate and persistence of this compound are limited. However, research on its isomer, 5-Ethyl-2-methylpyridine (MEP), and the general class of alkylpyridines provides insights into its probable environmental behavior.

Alkylpyridines are considered toxic environmental pollutants and are often found in surface and groundwater near industrial facilities, particularly those involved in synthetic liquid fuel production nih.gov. The environmental distribution of these compounds is governed by their physicochemical properties. For example, modeling of 5-Ethyl-2-methylpyridine suggests a strong tendency to migrate into water (62%) and air (24%), with lesser amounts partitioning to soil and sediment oecd.org. Due to its low water solubility, it is not considered to be highly mobile in the environment fishersci.com.

Many alkylpyridines are classified as harmful to aquatic organisms and may have long-lasting adverse effects in aquatic ecosystems thegoodscentscompany.comjubilantingrevia.com. While not readily biodegradable, some are considered inherently biodegradable, meaning they have the potential to break down under certain conditions oecd.org. They are not expected to significantly bioconcentrate in organisms like fish oecd.org.

While degradation pathways for this compound have not been specifically elucidated, studies on similar 3-substituted alkylpyridines offer a potential model. Research on the bacterium Gordonia nitida LE31 demonstrated its ability to degrade both 3-methylpyridine (B133936) and 3-ethylpyridine nih.govresearchgate.netnih.gov.

The degradation process in Gordonia nitida LE31 is notable because it appears to follow a novel pathway. Instead of oxidizing the alkyl side group or the aromatic ring, which are common initial metabolic reactions, this bacterium utilizes a C-2–C-3 ring cleavage mechanism nih.govresearchgate.netnih.gov. During this process, formic acid was identified as a metabolite, and the activity of enzymes like levulinic aldehyde dehydrogenase was induced, suggesting a unique catabolic route nih.govresearchgate.netnih.gov.

In atmospheric systems, the primary degradation pathway for alkylpyridines is reaction with photochemically-produced hydroxyl radicals nih.gov. For the isomer 5-Ethyl-2-methylpyridine, volatilization from surface water is also an important elimination pathway, influenced by the water's pH oecd.orgechemi.com.

Quantitative data on the environmental half-life of this compound is not available. However, estimates for its isomer, 5-Ethyl-2-methylpyridine, provide an indication of its likely persistence.

The atmospheric half-life of 5-Ethyl-2-methylpyridine, based on its reaction with hydroxyl radicals, has been calculated to be between 4.4 and 7 days oecd.orgnih.govechemi.com. In soil, the half-life is estimated to be approximately 75 days jubilantingrevia.com. In aquatic systems, the half-life is influenced by volatilization, with estimated values of 2 days for a model river and 20 days for a model lake echemi.com. However, this is highly dependent on pH; as a weak base, the compound becomes protonated in neutral or acidic water, and the resulting cation does not volatilize echemi.com.

Interactive Data Table: Estimated Environmental Half-Life of 5-Ethyl-2-methylpyridine (Isomer)

| Environmental Compartment | Estimated Half-Life | Governing Factor | Reference |

|---|---|---|---|

| Atmosphere | 4.4 - 7 days | Reaction with OH radicals | oecd.orgnih.govechemi.com |

| Soil | ~75 days | Biodegradation | jubilantingrevia.com |

| River (Model) | 2 days | Volatilization (pH dependent) | echemi.com |

| Lake (Model) | 20 days | Volatilization (pH dependent) | echemi.com |

Role of Alkylpyridines in Environmental Bioremediation Strategies

The presence of alkylpyridines as pollutants in soil and groundwater has prompted research into bioremediation as a potential cleanup strategy. Studies have shown that bioremediation of sites contaminated with various alkylpyridines is feasible, primarily using indigenous aerobic bacteria fao.org.

Laboratory and field-simulated studies have demonstrated that biodegradation of alkylpyridines in aquifers is often limited by the lack of oxygen fao.org. However, under aerobic conditions, significant degradation can occur. For instance, a mixed bacterial culture isolated from contaminated subsurface sediment was used to seed a fixed-film reactor, which successfully removed 98-100% of 14 different alkylpyridines from a simulated groundwater stream fao.org. This highlights the potential of both in situ and above-ground bioreactor treatments.

The isolation of specific bacterial strains, such as Gordonia nitida LE31, which can use alkylpyridines like 3-methylpyridine and 3-ethylpyridine as their sole source of carbon and nitrogen, is central to developing targeted bioremediation strategies nih.govresearchgate.netresearchgate.net. The unique metabolic pathways employed by these microorganisms could be harnessed for the effective and economical cleanup of environments contaminated with this class of compounds.

Future Directions and Emerging Research Areas in the Chemistry of 3 Ethyl 5 Methylpyridine

While 3-Ethyl-5-methylpyridine has been identified as a component in certain industrial applications, dedicated research into its advanced applications and fundamental properties remains a developing field. Future investigations are poised to unlock its potential, drawing from broader advancements in pyridine (B92270) chemistry. The following areas represent significant opportunities for research and development, focusing on sustainable synthesis, computational design, novel applications, and environmental impact.

Q & A

Q. What role does this compound play in the synthesis of advanced materials, such as conductive polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : As a building block, it can enhance π-stacking in polymers for charge transport. In MOFs, its rigid structure stabilizes porous networks. Characterize materials via X-ray photoelectron spectroscopy (XPS) for elemental composition and Brunauer-Emmett-Teller (BET) analysis for surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.